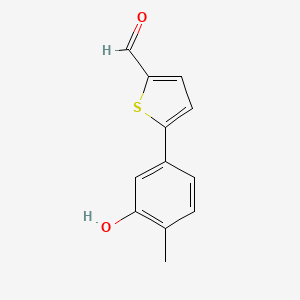
5-(2,4-Difluorophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-2-methylphenol, 95% (5-DFM-2-MP) is a fluorinated phenol used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 198.14 g/mol and a melting point of 62-64 °C. 5-DFM-2-MP has a wide range of applications in research, including as a reagent for the synthesis of various compounds, as an inhibitor of enzymes and as a fluorescent probe for imaging.
Scientific Research Applications
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including indole derivatives and benzimidazoles. It has also been used as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been used as a fluorescent probe for imaging of biological processes, such as the localization of proteins and lipids.
Mechanism of Action
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been shown to act as an inhibitor of a variety of enzymes, including acetylcholinesterase and monoamine oxidase. Its mechanism of action is believed to involve the inhibition of the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been shown to act as a fluorescent probe, which is believed to involve the binding of the fluorophore to the target molecule and the subsequent emission of fluorescent light.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been shown to have a variety of physiological and biochemical effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which can lead to changes in neurotransmitter levels. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been used as a fluorescent probe for imaging of biological processes, such as the localization of proteins and lipids.
Advantages and Limitations for Lab Experiments
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has a number of advantages for use in laboratory experiments. It is a stable compound with a relatively low melting point, making it easy to handle and store. Additionally, it is a reagent that can be used in the synthesis of a variety of compounds, making it a useful tool for research. One limitation of 5-(2,4-Difluorophenyl)-2-methylphenol, 95% is that it is not water soluble, making it difficult to use in aqueous solutions.
Future Directions
The use of 5-(2,4-Difluorophenyl)-2-methylphenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of 5-(2,4-Difluorophenyl)-2-methylphenol, 95% as a fluorescent probe for imaging of biological processes, such as protein localization and lipids. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% could be used in the synthesis of novel compounds, such as indole derivatives and benzimidazoles. Finally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% could be used as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase, which could lead to new insights into the mechanisms of these enzymes.
Synthesis Methods
5-(2,4-Difluorophenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the reaction of 2-fluoro-4-nitrophenol with 2-methyl-5-fluoro-1-phenyl-1-propanol in acetic acid and acetic anhydride. The reaction is carried out at a temperature of 80-90 °C for 3-4 hours and yields a product with a purity of 95%.
properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPGQZHOSCCVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683780 |
Source


|
| Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-98-8 |
Source


|
| Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














